molecular formula C29H32N8O6S2 B324529 N,N'-bis[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]pentanediamide

N,N'-bis[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]pentanediamide

Cat. No.: B324529
M. Wt: 652.7 g/mol
InChI Key: PJKZGQKNJRLZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}pentanediamide is a complex organic compound characterized by the presence of pyrimidine rings and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}pentanediamide typically involves multiple steps, starting with the preparation of the 4,6-dimethylpyrimidine-2-amine precursor. This precursor is then reacted with sulfonyl chloride derivatives to introduce the sulfonamide groups. The final step involves the coupling of the sulfonamide intermediates with pentanediamide under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}pentanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}pentanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}pentanediamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrimidine rings may also interact with nucleic acids or proteins, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}pentanediamide is unique due to its dual sulfonamide groups and the presence of a pentanediamide linker. This structure provides distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C29H32N8O6S2

Molecular Weight

652.7 g/mol

IUPAC Name

N,N//'-bis[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]pentanediamide

InChI

InChI=1S/C29H32N8O6S2/c1-18-16-19(2)31-28(30-18)36-44(40,41)24-12-8-22(9-13-24)34-26(38)6-5-7-27(39)35-23-10-14-25(15-11-23)45(42,43)37-29-32-20(3)17-21(4)33-29/h8-17H,5-7H2,1-4H3,(H,34,38)(H,35,39)(H,30,31,36)(H,32,33,37)

InChI Key

PJKZGQKNJRLZDG-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C

Origin of Product

United States

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